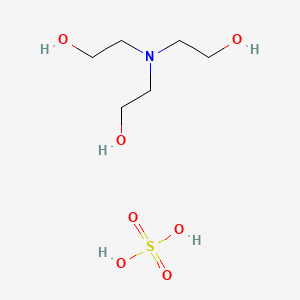

Triethanolamine sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7376-31-0 |

|---|---|

Molecular Formula |

C6H17NO7S |

Molecular Weight |

247.27 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;sulfuric acid |

InChI |

InChI=1S/C6H15NO3.H2O4S/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H2,1,2,3,4) |

InChI Key |

RZRILSWMGXWSJY-UHFFFAOYSA-N |

SMILES |

C(CO)N(CCO)CCO.OS(=O)(=O)O |

Canonical SMILES |

C(CO)N(CCO)CCO.OS(=O)(=O)O |

Other CAS No. |

20261-61-4 21121-22-2 68585-46-6 117875-77-1 7376-31-0 |

physical_description |

Liquid |

Pictograms |

Irritant |

Related CAS |

102-71-6 (Parent) |

sequence |

G |

Synonyms |

2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |

Origin of Product |

United States |

Foundational & Exploratory

Triethanolamine Lauryl Sulfate: A Comprehensive Technical Guide to its Surfactant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS) is a widely utilized anionic surfactant renowned for its excellent foaming, cleansing, and emulsifying properties. This technical guide provides an in-depth exploration of the core mechanism of action of TLS as a surfactant. It delves into its fundamental physicochemical properties, including its high Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC), which govern its behavior in aqueous solutions and at interfaces. Detailed experimental protocols for characterizing these properties are provided, alongside a discussion of its applications in various fields, including cosmetics, personal care products, and pharmaceuticals, with a focus on its role in drug delivery.

Introduction

Triethanolamine lauryl sulfate is the triethanolamine salt of lauryl sulfuric acid. It is a viscous, yellow liquid that is completely miscible with water at all temperatures, forming a gel at lower temperatures.[1] As an anionic surfactant, TLS possesses a molecular structure with a distinct hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphipathic nature is the cornerstone of its surface-active properties, enabling it to reduce surface tension and interfacial tension between different phases, such as oil and water.[1] Its applications are extensive, ranging from shampoos and body washes to industrial cleaners and drug delivery systems.[1][2][3]

Physicochemical Properties of Triethanolamine Lauryl Sulfate

The performance of TLS as a surfactant is dictated by its key physicochemical properties. These quantitative parameters are crucial for formulation scientists and researchers to predict and control the behavior of TLS in various applications.

| Property | Value | Reference |

| Molecular Formula | C18H41NO7S | [1] |

| Molecular Weight | 415.59 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Solubility | Soluble in water | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | 34 | [1][4] |

| Critical Micelle Concentration (CMC) | 5.50 mmol/L (at 25°C) | [5] |

| Surface Tension (at 100mg/L, 25°C) | 49 mN/m | [5] |

| Krafft Point | < -5 °C | [5] |

Mechanism of Action as a Surfactant

The surfactant activity of Triethanolamine Lauryl Sulfate is a multifaceted process driven by its molecular structure. This section elucidates the core mechanisms that underpin its functionality.

Molecular Structure and Amphipathicity

The TLS molecule consists of a long, nonpolar lauryl (dodecyl) chain, which constitutes the hydrophobic tail, and a polar sulfate group connected to a triethanolamine counter-ion, forming the hydrophilic head.[3] This dual character is the essence of its amphipathic nature.

Reduction of Surface Tension

In an aqueous environment, TLS molecules preferentially migrate to the air-water interface. The hydrophobic tails orient themselves away from the water and towards the air, while the hydrophilic heads remain in the water. This alignment disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.

Micelle Formation

As the concentration of TLS in water increases, the air-water interface becomes saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble into spherical structures called micelles.[6] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding water molecules. This process is thermodynamically favorable as it minimizes the unfavorable interactions between the hydrophobic tails and water.

Emulsification

The ability of TLS to form stable emulsions is a direct consequence of its amphipathic nature and its high HLB value of 34, which indicates its strong hydrophilic character.[1][4] According to Bancroft's rule, the phase in which an emulsifier is more soluble will form the continuous phase of the emulsion.[7] Given that TLS is highly water-soluble, it promotes the formation of oil-in-water (O/W) emulsions. TLS molecules position themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads extending into the surrounding water. This creates a protective barrier around the oil droplets, preventing them from coalescing and thus stabilizing the emulsion.

Experimental Protocols

Accurate characterization of TLS is essential for its effective application. The following section provides detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods that detect the onset of micelle formation. The surface tension method is widely used.

Protocol: Surface Tension Method

-

Preparation of Solutions: Prepare a stock solution of TLS in deionized water (e.g., 100 mmol/L). Create a series of dilutions from the stock solution with concentrations ranging from well below to well above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C). Ensure the instrument is properly calibrated with deionized water.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the TLS concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.

Evaluation of Foaming Properties

The Ross-Miles method is a standard procedure for assessing the foaming ability and foam stability of surfactants.[8]

Protocol: Ross-Miles Foam Test (ASTM D1173)

-

Apparatus: Use a standardized Ross-Miles foam apparatus, which consists of a jacketed glass tube with a specified height and diameter, and a reservoir pipette.

-

Solution Preparation: Prepare a solution of TLS at a specific concentration (e.g., 0.1% w/v) in water of a defined hardness.

-

Procedure:

-

Fill the main tube of the apparatus with a specific volume of the TLS solution.

-

Fill the reservoir pipette with another volume of the same solution.

-

Allow the solution in the pipette to fall from a specified height into the solution in the main tube, generating foam.

-

Measure the initial height of the foam column immediately after all the solution has drained from the pipette.

-

Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

-

Applications in Drug Development

The unique properties of TLS make it a valuable excipient in pharmaceutical formulations, particularly in topical and oral drug delivery systems.

Solubilization of Poorly Soluble Drugs

The hydrophobic core of TLS micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is a critical application for enhancing the bioavailability of many active pharmaceutical ingredients (APIs).

Permeation Enhancement

In topical formulations, TLS can act as a permeation enhancer by interacting with the lipids and proteins in the stratum corneum, the outermost layer of the skin.[9] This interaction can transiently disrupt the barrier function of the skin, allowing for increased penetration of the API to its target site.[2][9] However, it is important to note that high concentrations of lauryl sulfates can cause skin irritation.[10]

Synthesis

Triethanolamine lauryl sulfate is synthesized through a two-step process: sulfation of a fatty alcohol followed by neutralization.

Reaction Scheme:

-

Sulfation: Lauryl alcohol is reacted with a sulfating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), to produce lauryl sulfuric acid.

-

Neutralization: The resulting lauryl sulfuric acid is then neutralized with triethanolamine (TEA) to form the final product, triethanolamine lauryl sulfate.

Conclusion

Triethanolamine lauryl sulfate's efficacy as a surfactant is fundamentally linked to its amphipathic molecular structure and resulting physicochemical properties. Its high HLB value and ability to form micelles above its CMC are central to its functions of reducing surface tension, emulsifying immiscible liquids, and solubilizing hydrophobic substances. A thorough understanding of these core mechanisms, supported by robust experimental characterization, is paramount for researchers and formulation scientists to effectively harness the potential of TLS in a wide array of applications, from consumer products to advanced drug delivery systems. Careful consideration of its potential for skin irritation at higher concentrations is also crucial for the development of safe and effective formulations.

References

- 1. TRIETHANOLAMINE LAURYL SULFATE - Ataman Kimya [atamanchemicals.com]

- 2. m.youtube.com [m.youtube.com]

- 3. en.psgraw.com [en.psgraw.com]

- 4. Triethanolamine Lauryl Sulfate (LST) - La Despensa del Jabón [ladespensadeljabon.com]

- 5. Triethanolamine Lauryl Sulfate - Surfactant - 表面活性剂百科 [surfactant.top]

- 6. justagriculture.in [justagriculture.in]

- 7. Bancroft rule - Wikipedia [en.wikipedia.org]

- 8. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]

- 9. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Skin barrier disruption by sodium lauryl sulfate-exposure alters the expressions of involucrin, transglutaminase 1, profilaggrin, and kallikreins during the repair phase in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of triethanolamine sulfate solutions

An In-depth Technical Guide to the Physicochemical Properties of Triethanolamine (B1662121) Alkyl Sulfate (B86663) Solutions

Introduction

Triethanolamine alkyl sulfates, particularly Triethanolamine Lauryl Sulfate (TLS), are anionic surfactants of significant interest in the pharmaceutical, cosmetic, and personal care industries.[1][2] Unlike its sodium lauryl sulfate (SLS) counterpart, TLS is recognized for its milder properties and greater solubility, making it a preferred ingredient in formulations where irritation is a concern, such as in shampoos and dermatological preparations.[3][4]

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these properties for formulation, product development, and research purposes. The guide summarizes key quantitative data, outlines experimental protocols for their determination, and presents logical workflows and concepts through diagrams.

The fundamental structure of TLS consists of a long hydrophobic alkyl chain and a hydrophilic sulfate group, neutralized by triethanolamine.[3] This amphiphilic nature allows it to reduce surface and interfacial tension, enabling its function as a detergent, foaming agent, and emulsifier.[1][4]

Core Physicochemical Properties

The functional efficacy of triethanolamine sulfate solutions is dictated by a range of physicochemical parameters. These properties influence everything from cleansing and foaming capacity to emulsion stability and formulation texture.

Physical Appearance and Solubility

Triethanolamine lauryl sulfate is typically supplied as a viscous, colorless to pale yellow liquid, sometimes in a paste-like form.[1][5] It has a faint, characteristic odor and is completely miscible with water at all temperatures, though it may form a gel at lower temperatures.[1]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of triethanolamine lauryl sulfate solutions gathered from various technical sources.

Table 1: General Physicochemical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Molecular Weight | 415.59 g/mol | - | [5][6] |

| HLB Value | 34 | - | [1] |

| Appearance | Colorless to pale yellow viscous liquid or paste | Ambient | [1][5][6] |

| Odor | Faint, characteristic | Ambient | [1][5] |

| Solubility | Soluble/Miscible in water | All temperatures |[1][5] |

Table 2: Density and pH

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Density | 1.04 g/cm³ | 20°C, 40% aqueous solution | [1] |

| approx. 1 - 1.1 g/cm³ | 20°C | [5] | |

| >1.1 g/cm³ | 68°F (20°C) (est.) | ||

| pH | 7.0 - 8.0 | 10% aqueous solution | [1] |

| 5.0 - 7.0 | 28% active substance | [3] |

| | 7.0 - 7.5 | Liquid form | |

Table 3: Surface and Interfacial Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Surface Tension | 49 mN/m (dynes/cm) | 25°C, 100 mg/L solution | [5] |

| 32.4 mN/m (dynes/cm) | 1% aqueous solution | [7] | |

| Critical Micelle Concentration (CMC) | 5.91 mmol/L | 20°C | [5] |

| | 5.50 mmol/L | 25°C |[5] |

Table 4: Thermal Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Boiling Point | 591 °C | 760 mmHg | [6] |

| Melting Point | 72 – 122.5 °C | - | [5] |

| Flash Point | > 93 °C | - | [5] |

| > 100 °C | - | [6] |

| Krafft Point | < –5 °C | - |[5] |

Experimental Protocols and Methodologies

Accurate characterization of the physicochemical properties of surfactants is crucial for quality control and formulation development.[8] The following section details common experimental methodologies for determining the key parameters listed above.

General Experimental Workflow

The characterization of a this compound solution follows a logical progression from sample preparation to a series of specific physical and chemical measurements.

Caption: General workflow for the physicochemical characterization of surfactant solutions.

Density Measurement

The density of this compound solutions can be accurately determined using a capillary pycnometer.[9]

-

Protocol:

-

Calibrate the pycnometer with deionized water of a known temperature and density.

-

Thoroughly clean and dry the pycnometer.

-

Fill the pycnometer with the this compound solution.

-

Place the filled pycnometer in a constant temperature water bath until thermal equilibrium is reached (e.g., 20°C).

-

Adjust the liquid volume to the calibration mark.

-

Weigh the pycnometer with the solution.

-

Calculate the density using the mass of the solution and the calibrated volume of the pycnometer.

-

Viscosity Measurement

Viscosity is typically measured using capillary viscometers, such as the Ubbelohde type.[9]

-

Protocol:

-

Select a viscometer of the appropriate size for the expected viscosity range.

-

Introduce a precise volume of the this compound solution into the viscometer.

-

Submerge the viscometer in a constant temperature bath until the sample reaches the target temperature.

-

Using suction, draw the liquid up through the capillary tube past the upper timing mark.

-

Measure the time required for the liquid meniscus to fall between the upper and lower timing marks.

-

Calculate the kinematic viscosity by multiplying the efflux time by the viscometer's calibration constant. Dynamic viscosity can be found by multiplying the kinematic viscosity by the solution's density.

-

Surface Tension and Critical Micelle Concentration (CMC)

Surface tension is a key indicator of surfactant activity and is used to determine the Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. This transition is observable as a distinct breakpoint in the plot of surface tension versus the logarithm of surfactant concentration.[10]

Caption: Surfactant monomers form micelles above the Critical Micelle Concentration (CMC).

-

Protocol (Du Noüy Ring Tensiometer):

-

Prepare a series of dilutions of the this compound solution with varying concentrations.

-

Calibrate the tensiometer with a liquid of known surface tension.

-

Measure the surface tension of each dilution, ensuring the platinum-iridium ring is clean for each measurement.

-

Plot the surface tension values (y-axis) against the logarithm of the surfactant concentration (x-axis).

-

The CMC is identified as the concentration at which the surface tension plateaus. It is determined from the intersection of the two linear portions of the plot.

-

Electrical Conductivity

Conductivity measurements can also be used to determine the CMC. The formation of charged micelles leads to a change in the slope of the conductivity versus concentration plot.

-

Protocol:

-

Using the same series of dilutions prepared for surface tension measurements, measure the specific electrical conductivity of each solution using a calibrated conductometer.

-

Ensure the temperature is held constant throughout the measurements.

-

Plot the specific conductivity (y-axis) against the surfactant concentration (x-axis).

-

The plot will show two linear regions with different slopes. The point of intersection corresponds to the CMC.

-

Mechanism of Action: Emulsification

In drug development, particularly for topical and parenteral formulations, creating stable emulsions is critical. Triethanolamine lauryl sulfate acts as an oil-in-water (O/W) emulsifier.[1] Its amphiphilic molecules orient themselves at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets.

Caption: TLS molecules stabilizing an oil droplet in a water-based formulation.

Conclusion

The are integral to their function and application. Parameters such as density, viscosity, pH, and particularly surface tension and CMC, provide the fundamental data required for effective formulation design, performance optimization, and quality assurance in research and industrial settings. The methodologies outlined in this guide represent standard practices for the characterization of these versatile anionic surfactants.

References

- 1. TRIETHANOLAMINE LAURYL SULFATE - Ataman Kimya [atamanchemicals.com]

- 2. specialchem.com [specialchem.com]

- 3. en.psgraw.com [en.psgraw.com]

- 4. Articles [globalrx.com]

- 5. Triethanolamine Lauryl Sulfate - Surfactant - 表面活性剂百科 [surfactant.top]

- 6. lookchem.com [lookchem.com]

- 7. SU740754A1 - Alkylsulfate triethanolamine salt as surface-active substance - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Triethanolamine Sulfate (CAS 7376-31-0): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) sulfate (B86663), identified by the CAS number 7376-31-0, is an organic compound that functions as a surfactant and emulsifying agent.[1] It is the salt formed from the reaction of triethanolamine and sulfuric acid.[1] While often confused with the more widely researched Triethanolamine Lauryl Sulfate (TLS), triethanolamine sulfate has distinct chemical properties and applications. This guide provides a comprehensive overview of the available technical information for this compound, with a focus on its chemical identity, properties, synthesis, and applications. It is important to note that publicly available research specifically on CAS 7376-31-0 is limited, and some information is extrapolated from data on triethanolamine and its other salts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 7376-31-0 | [1][][3][4][5] |

| Molecular Formula | C₆H₁₅NO₃·xH₂SO₄ | [1][][3] |

| Molecular Weight | 247.27 g/mol | [1][5] |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;sulfuric acid | [][5] |

| Synonyms | TEA-Sulfate, Triethanolamine sulfuric acid salt, Triethanolammonium (B1229115) sulfate, Ethanol, 2,2',2''-nitrilotris-, sulfate (salt) | [1][][5] |

| Appearance | Clear, viscous liquid | [1] |

| Purity | ≥95% (as commercially available) | [] |

Synthesis

This compound is synthesized through the neutralization reaction of triethanolamine with sulfuric acid.[1] This acid-base reaction results in the formation of the triethanolammonium salt of sulfuric acid.

References

literature review on triethanolamine sulfate in biochemistry

A comprehensive understanding of the roles of specific chemical compounds is paramount for researchers, scientists, and drug development professionals. This technical guide provides a detailed literature review of triethanolamine (B1662121) sulfate (B86663) in the field of biochemistry. While direct studies on triethanolamine sulfate are limited, this review extrapolates its potential applications and effects based on the well-documented properties of its constituent ions, triethanolamine and sulfate, and related compounds.

Physicochemical Properties and Biochemical Relevance

Triethanolamine (TEA) is a tertiary amine and a triol, exhibiting properties of both a weak base and an alcohol.[1] Its pKa of approximately 7.76 at 25°C makes it a suitable buffer for many biological applications, particularly in the physiologically relevant pH range of 7.0 to 8.5.[1][2] The sulfate anion, on the other hand, is a common counter-ion in many biological systems and is generally considered to be biochemically inert, although it can have a general salt effect on enzyme kinetics.[3]

The combination of triethanolamine and sulfuric acid results in the formation of this compound. This salt is expected to dissociate in aqueous solutions, providing triethanolammonium (B1229115) cations and sulfate anions. The buffering capacity of the solution would be primarily determined by the triethanolamine.

Table 1: Physicochemical Properties of Triethanolamine

| Property | Value | Reference |

| Molecular Formula | C6H15NO3 | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| pKa (25 °C) | 7.76 | [1] |

| Appearance | Viscous Liquid | [2] |

| Solubility in Water | Soluble | [1] |

Applications in Biochemical Research

Based on the available literature, the primary application of triethanolamine in biochemistry is as a buffering agent. While "this compound" is not commonly cited as a pre-made buffer, researchers can prepare it in the laboratory.

Biological Buffering Systems

Triethanolamine buffers are utilized in various biochemical assays and experiments to maintain a stable pH.[4] The effective buffering range for a triethanolamine-based buffer is typically between pH 7.0 and 8.5.[4] The preparation of a this compound buffer would involve the neutralization of triethanolamine with sulfuric acid.

Logical Workflow for Buffer Preparation:

References

An In-depth Technical Guide to Triethanolamine Sulfate: A Tertiary Amino Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) sulfate (B86663), the salt formed from the tertiary amino compound triethanolamine and sulfuric acid, is a chemical entity with applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, methodologies for its synthesis and analysis, and its role in pharmaceutical and research applications. While specific biological signaling pathways involving triethanolamine sulfate are not extensively documented, this paper explores the broader context of the biological activity of triethanolamine and its salts. All quantitative data is presented in structured tables, and key experimental workflows are detailed. Visual diagrams generated using Graphviz are provided to illustrate molecular structures and reaction pathways.

Introduction

Triethanolamine (TEA) is a tertiary amino compound characterized by a central nitrogen atom bonded to three ethanol (B145695) groups.[1] Its structure, combining the properties of a tertiary amine and a triol, makes it a versatile chemical with widespread applications as a pH adjuster, emulsifier, and surfactant.[2] When reacted with sulfuric acid, triethanolamine forms this compound, a salt that retains the tertiary amino core of the parent molecule.[3] This guide focuses on the technical aspects of this compound, providing in-depth information for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H17NO7S | [3] |

| Molecular Weight | 247.27 g/mol | [3] |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;sulfuric acid | [3] |

| CAS Number | 7376-31-0 | [3] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| pKa | No data available |

Table 2: Physical and Chemical Properties of Triethanolamine (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C6H15NO3 | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Colorless to pale yellow, viscous liquid | [4] |

| Melting Point | 21.6 °C | [5] |

| Boiling Point | 335.4 °C (decomposes) | [5] |

| Density | 1.124 g/cm³ | [1] |

| pKa | 7.76 | [1] |

| Solubility | Miscible in water | [1] |

Synthesis and Purification

The synthesis of this compound involves the neutralization reaction of triethanolamine with sulfuric acid. While a specific, detailed protocol for the monosulfate salt is not widely published, a general procedure can be inferred from the synthesis of related compounds like triethanolamine trisulphate.

Synthesis of this compound

Experimental Protocol:

-

Materials: Triethanolamine, Sulfuric Acid (concentrated), appropriate solvent (e.g., isopropanol).

-

Procedure:

-

Dissolve a known molar equivalent of triethanolamine in a suitable solvent in a reaction vessel equipped with a stirrer and cooling system.

-

Slowly add one molar equivalent of concentrated sulfuric acid dropwise to the triethanolamine solution while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir for a specified period at room temperature to ensure complete salt formation.

-

The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent may need to be removed under reduced pressure.

-

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Purification

Purification of the synthesized this compound can be achieved through recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts.

Experimental Protocol:

-

Materials: Crude this compound, suitable solvent (e.g., ethanol/water mixture).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

-

Analytical Characterization

Various analytical techniques can be employed to confirm the identity and purity of this compound.

Table 3: Analytical Methods for Characterization

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H, C-N, and S=O stretching and bending vibrations.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show signals corresponding to the protons and carbons of the triethanolamine moiety. Chemical shifts would be influenced by the protonation of the nitrogen and the presence of the sulfate counter-ion.[5][7][8][9][10] |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak for the triethanolamine cation.[11][12] |

| High-Performance Liquid Chromatography (HPLC) | Can be used to assess the purity of the compound and quantify any related substances. |

Applications in Research and Drug Development

Triethanolamine and its salts are primarily utilized in pharmaceutical formulations as excipients.[13][14][15] Their main functions are as pH buffering agents and emulsifiers to stabilize formulations.[2]

-

pH Regulation: The tertiary amine group of triethanolamine allows it to act as a weak base, making it effective in maintaining the pH of formulations within a desired range. This is critical for the stability and efficacy of many active pharmaceutical ingredients (APIs).[14]

-

Emulsification: The amphiphilic nature of triethanolamine, possessing both hydrophilic hydroxyl groups and a lipophilic character, enables it to act as an emulsifying agent, facilitating the mixing of oil and water phases to form stable creams and lotions.[4] This property is crucial for the formulation of topical drug delivery systems.[13]

Diagram 2: Emulsification Mechanism

Caption: Simplified representation of an emulsifier's role.

Biological Activity and Signaling Pathways

There is a significant lack of specific research on the direct interaction of this compound with biological signaling pathways. The available toxicological and biological data primarily focus on the parent compound, triethanolamine.

Studies on triethanolamine have investigated its potential for skin irritation and, at high doses in animal studies, its association with certain types of cancer.[16] Some research suggests that triethanolamine may have an inhibitory effect on the incorporation of phosphate (B84403) into phospholipids (B1166683) in vitro.[1] Additionally, triethanolamine salts of certain organic acids have been explored for their potential biological activities, including immunomodulating and anti-inflammatory effects.[17][18]

However, it is crucial to note that these findings are not specific to this compound and further research is needed to elucidate its specific biological effects and mechanisms of action. Currently, there is no established signaling pathway directly modulated by this compound.

Diagram 3: Potential Areas of Biological Interaction (Hypothetical)

Caption: Hypothetical interactions of this compound.

Conclusion

This compound, as a salt of the tertiary amino compound triethanolamine, holds utility in scientific and pharmaceutical applications, primarily as a pH buffer and emulsifying agent. This guide has provided a consolidated overview of its chemical properties, a general synthesis and purification framework, and methods for its characterization. While its direct involvement in specific biological signaling pathways remains an area for future investigation, the established functions of its parent compound provide a basis for its current applications. Further research is warranted to fully elucidate the biological and pharmacological profile of this compound.

References

- 1. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triethanolamine - Wikipedia [en.wikipedia.org]

- 3. Ethanol, 2,2',2''-nitrilotris-, sulfate (salt) | C6H17NO7S | CID 62633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. russellorganics.com [russellorganics.com]

- 5. Triethanolamine(102-71-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Triethanolamine(102-71-6) 13C NMR spectrum [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. hmdb.ca [hmdb.ca]

- 10. hmdb.ca [hmdb.ca]

- 11. Triethanolamine(102-71-6) MS [m.chemicalbook.com]

- 12. Triethanolamine [webbook.nist.gov]

- 13. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. Pharmaceutical Triethanolamine Excipient | CAS No 102-71-6 | Clyzo [clyzo.com]

- 16. healthnutrition.co.za [healthnutrition.co.za]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Surfactant Properties of TEA-Lauryl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TEA-Lauryl Sulfate) is an anionic surfactant widely utilized across various industries, including cosmetics and pharmaceuticals.[1][2] It is the triethanolamine salt of lauryl sulfuric acid and is valued for its cleansing, foaming, and emulsifying properties.[1][3] In pharmaceutical formulations, TEA-Lauryl Sulfate serves as an effective emulsifier and wetting agent, contributing to the stability and efficacy of topical and injectable preparations.[4][5] Its ability to reduce the surface tension of aqueous solutions makes it a critical component in the formulation of creams, lotions, and other drug delivery systems.[5] This guide provides a comprehensive technical overview of the core surfactant properties of TEA-Lauryl Sulfate, including detailed experimental protocols and quantitative data to support research and development activities.

Chemical Structure and Mechanism of Action

TEA-Lauryl Sulfate is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The hydrophobic portion is the lauryl sulfate group, a 12-carbon alkyl chain, while the hydrophilic head is the sulfate group complexed with a triethanolamine cation.[6] This dual nature is the basis for its surfactant activity.

In an aqueous environment, TEA-Lauryl Sulfate molecules preferentially adsorb at interfaces, such as the air-water or oil-water interface. This adsorption disrupts the cohesive energy at the surface, leading to a reduction in surface tension.[3] At a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules spontaneously self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are oriented inward, creating a non-polar core, while the hydrophilic heads form the outer shell, interacting with the surrounding water molecules. This micellization is a key aspect of its function as a solubilizing agent for poorly water-soluble compounds.

Figure 1: Mechanism of action of TEA-Lauryl Sulfate.

Quantitative Surfactant Properties

The effectiveness of a surfactant is defined by several key quantitative parameters. The following tables summarize the available data for TEA-Lauryl Sulfate.

| Property | Value | Temperature (°C) | Reference |

| Chemical Formula | C18H41NO7S | - | [7] |

| Molecular Weight | 415.59 g/mol | - | [7] |

| Appearance | Colorless to slightly yellow liquid/paste | - | [5] |

| Solubility | Soluble in water | - | [5] |

| HLB (Hydrophile-Lipophile Balance) | 34 | - | [2] |

| Krafft Point | < -5 °C | - | [5] |

| Density | approx. 1 - 1.1 g/cm³ | 20 | [5] |

Table 1: General Physicochemical Properties of TEA-Lauryl Sulfate.

| Parameter | Value | Temperature (°C) | Reference |

| Critical Micelle Concentration (CMC) | 5.91 mmol/L | 20 | [5] |

| 5.50 mmol/L | 25 | [5] | |

| Surface Tension (at 100 mg/L) | 49 mN/m | 25 | [5] |

Table 2: Surface Activity of TEA-Lauryl Sulfate.

Key Performance Characteristics

Surface Tension Reduction and Critical Micelle Concentration (CMC)

The ability of TEA-Lauryl Sulfate to lower the surface tension of water is fundamental to its function. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the interface. The relatively high HLB value of 34 indicates its strong hydrophilic nature, making it an effective oil-in-water emulsifier.[2]

Foaming Properties

TEA-Lauryl Sulfate is known for its excellent foaming capabilities, producing a dense and stable foam.[1][2] This property is advantageous in cleansing formulations, as the foam aids in the distribution of the product and the removal of dirt and oils. The stability of the foam is crucial for maintaining its efficacy over the period of use.

Emulsification Properties

As an effective emulsifying agent, TEA-Lauryl Sulfate facilitates the dispersion of two immiscible liquids, such as oil and water, to form a stable emulsion.[3] This is particularly relevant in the development of pharmaceutical creams and lotions, where it helps to uniformly distribute the active pharmaceutical ingredient (API) within the formulation, potentially enhancing drug delivery and patient compliance.[4]

Experimental Protocols

The characterization of surfactant properties involves a range of standardized experimental techniques. Below are detailed methodologies for key analyses.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the relationship between concentration and surface tension can be determined using a tensiometer.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), precision balance, volumetric flasks, magnetic stirrer.

-

Procedure:

-

Prepare a stock solution of TEA-Lauryl Sulfate in deionized water of a known high concentration.

-

Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the curve.

-

Figure 2: Workflow for CMC determination by surface tensiometry.

Evaluation of Foaming Properties (Ross-Miles Method - ASTM D1173)

The Ross-Miles method is a standardized test to evaluate the foaming capacity and stability of a surfactant solution.[8]

-

Apparatus: Ross-Miles foam apparatus (graduated glass column with a jacket for temperature control and a standardized dropping funnel).

-

Procedure:

-

Prepare a solution of TEA-Lauryl Sulfate at a specified concentration and temperature.

-

Pour 50 mL of the solution into the bottom of the graduated column.

-

Add 200 mL of the same solution to the dropping funnel.

-

Open the stopcock of the funnel and allow the solution to fall into the column, generating foam.

-

Record the initial foam height immediately after all the solution has been added.

-

Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

-

Figure 3: Experimental workflow for the Ross-Miles foam test.

Emulsion Stability Analysis

The ability of TEA-Lauryl Sulfate to stabilize an oil-in-water emulsion can be assessed by monitoring the emulsion's physical properties over time.

-

Apparatus: High-shear homogenizer, particle size analyzer (e.g., dynamic light scattering), zeta potential analyzer, graduated cylinders.

-

Procedure:

-

Prepare the oil and aqueous phases separately. The aqueous phase will contain TEA-Lauryl Sulfate at a specified concentration.

-

Gradually add the oil phase to the aqueous phase while mixing with a high-shear homogenizer to form the emulsion.

-

Immediately after preparation, measure the initial droplet size distribution and zeta potential of the emulsion.

-

Store the emulsion under controlled conditions (e.g., temperature, light).

-

At regular intervals, visually inspect the emulsion for signs of instability (creaming, coalescence, phase separation) and re-measure the droplet size distribution and zeta potential.

-

The creaming index can be calculated by measuring the height of the separated aqueous layer in a graduated cylinder over time.

-

Figure 4: Workflow for emulsion stability analysis.

Applications in Drug Development

The surfactant properties of TEA-Lauryl Sulfate are leveraged in various pharmaceutical applications:

-

Topical Formulations: In creams and lotions, it acts as an emulsifier to create stable and homogenous products, which is crucial for consistent drug dosage and patient acceptance.[4]

-

Solubilization: For poorly water-soluble drugs, the micelle-forming capability of TEA-Lauryl Sulfate can be utilized to enhance their solubility in aqueous-based formulations.

-

Wetting Agent: In solid dosage forms, it can be included to act as a wetting agent, facilitating the dissolution of the tablet or capsule and the release of the active ingredient.

Safety and Regulatory Considerations

TEA-Lauryl Sulfate is considered safe for use in cosmetic products at limited concentrations.[9] High concentrations may cause skin and eye irritation.[9] For pharmaceutical applications, it is important to consider the potential for irritation, especially in formulations intended for prolonged skin contact. The presence of triethanolamine means that it should not be used in formulations containing nitrosating agents to avoid the formation of nitrosamines. The concentration of TEA-Lauryl Sulfate in any formulation should be optimized to achieve the desired surfactant effect while minimizing potential adverse reactions.

Conclusion

TEA-Lauryl Sulfate is a versatile anionic surfactant with well-defined cleansing, foaming, and emulsifying properties. Its ability to reduce surface tension and form micelles makes it a valuable excipient in the development of a wide range of pharmaceutical formulations. A thorough understanding and quantitative characterization of its surfactant properties, using standardized experimental protocols, are essential for optimizing formulation performance, stability, and safety. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize TEA-Lauryl Sulfate in their work.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Articles [globalrx.com]

- 5. Articles [globalrx.com]

- 6. oit.edu [oit.edu]

- 7. wiley.com [wiley.com]

- 8. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]

- 9. paulaschoice.co.uk [paulaschoice.co.uk]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Triethanolamine Lauryl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS), a widely used anionic surfactant in the pharmaceutical, cosmetic, and personal care industries. Understanding the stability profile of TLS is critical for formulation development, ensuring product quality, and meeting regulatory standards.

Chemical Stability Profile

Triethanolamine lauryl sulfate is generally stable under standard storage conditions. However, its stability is significantly influenced by pH, temperature, and exposure to oxidizing agents and light.

The sulfate ester linkage in triethanolamine lauryl sulfate is susceptible to hydrolysis, particularly in acidic conditions. This chemical degradation pathway is a primary concern for the stability of formulations containing this surfactant. At a pH below 4, the ester bond is prone to cleavage, leading to the formation of lauryl alcohol and triethanolamine bisulfate.[1][2]

Table 1: Forced Degradation of Sodium Lauryl Sulfate (SLS) under Acidic and Alkaline Conditions [3]

| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Number of Degradation Products |

| Acid Hydrolysis | 0.05 M HCl | 50°C | 48 hours | 55.87 | 2 |

| Alkaline Hydrolysis | 0.05 M NaOH | 50°C | 48 hours | 12.44 | 2 |

Note: This data is for Sodium Lauryl Sulfate and should be considered as an indicator of potential behavior for Triethanolamine Lauryl Sulfate.

Elevated temperatures can induce the decomposition of triethanolamine lauryl sulfate. Upon heating to decomposition, it is known to release a variety of hazardous substances, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx), as well as hydrogen cyanide and ammonia.[4][5] Studies on metal complexes of triethanolamine suggest that decomposition processes can begin at temperatures around 200°C.[6] The thermal analysis of similar surfactants, such as sodium lauryl sulfate, when heated to 300°C, resulted in the formation of C12-C14 alkenes and alcohols, indicating the breakdown of the lauryl chain.[7]

Triethanolamine lauryl sulfate is incompatible with strong oxidizing agents.[4][5] Exposure to such agents can lead to the degradation of the molecule. A forced degradation study on sodium lauryl sulfate demonstrated a high susceptibility to oxidative stress, with over 90% degradation observed after 48 hours at 50°C in the presence of 30% hydrogen peroxide.[3] The degradation is likely initiated by the attack of hydroxyl radicals on the alkyl chain, leading to the formation of various oxidized products.[7][8]

Table 2: Forced Degradation of Sodium Lauryl Sulfate (SLS) under Oxidative and Thermal Stress [3]

| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Number of Degradation Products |

| Oxidation | 30% H₂O₂ | 50°C | 48 hours | > 90 | 3 |

| Thermal (Heat) | Hot Air Oven | 50°C | 48 hours | No remarkable decrease | - |

Note: This data is for Sodium Lauryl Sulfate and should be considered as an indicator of potential behavior for Triethanolamine Lauryl Sulfate.

Information on the photostability of triethanolamine lauryl sulfate is limited. However, the degradation of other surfactants by hydroxyl radicals generated through photo-induced processes suggests that TLS may also be susceptible to photodegradation, especially in the presence of photosensitizers.[7][8] The degradation would likely involve the cleavage of the long hydrocarbon chain into smaller, oxidized intermediates.[7]

Degradation Pathways

The degradation of triethanolamine lauryl sulfate can proceed through several pathways, depending on the environmental conditions. The primary pathways include hydrolysis, thermal decomposition, oxidative degradation, and biodegradation.

Under acidic conditions, the primary degradation pathway is the hydrolysis of the sulfate ester bond.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. ajpsonline.com [ajpsonline.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. analytix.co.uk [analytix.co.uk]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of Triethanolamine Sulfate for Research Applications: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of triethanolamine (B1662121) sulfate (B86663) for research applications. Due to the limited availability of direct toxicological data for triethanolamine sulfate, this profile has been constructed by evaluating the well-documented toxicological properties of its constituent components: triethanolamine (TEA) and sulfuric acid. This approach, common in toxicological assessment for salts, provides a robust framework for understanding the potential hazards and handling requirements of this compound in a research setting.

Chemical Identification and Physical Properties

| Property | Triethanolamine | Sulfuric Acid | This compound |

| CAS Number | 102-71-6 | 7664-93-9 | 7376-31-0 |

| Molecular Formula | C₆H₁₅NO₃ | H₂SO₄ | C₆H₁₇NO₇S |

| Molecular Weight | 149.19 g/mol | 98.08 g/mol | 247.27 g/mol |

| Appearance | Viscous, colorless to pale yellow liquid | Clear, colorless, oily liquid | Information not readily available; likely a solid or in solution |

| Odor | Slight ammonia-like odor | Odorless | Information not readily available |

Acute Toxicity

The acute toxicity of this compound is predicted based on the properties of triethanolamine and sulfuric acid.

Triethanolamine: Triethanolamine exhibits low acute toxicity. The oral LD50 in rats is approximately 2.34 g/kg.[1]

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns upon contact.[2] Ingestion can lead to severe damage to the gastrointestinal tract and can be fatal.[2][3] The oral LD50 in rats is 2140 mg/kg.[4] Acute inhalation of sulfuric acid mists can cause severe respiratory irritation and lung damage.[2][5] The 8-hour LC50 for guinea pigs is between 0.018 and 0.050 mg/L.[4]

This compound (Inferred): Based on the components, this compound is expected to have a lower acute toxicity than sulfuric acid due to the neutralization of the strong acid. However, it may still pose a risk of irritation upon direct contact or ingestion.

Quantitative Data on Acute Toxicity

| Substance | Test Species | Route of Administration | LD50/LC50 | Reference |

| Triethanolamine | Rat | Oral | 2.34 g/kg | [1] |

| Sulfuric Acid | Rat | Oral | 2140 mg/kg | [4] |

| Sulfuric Acid | Guinea Pig | Inhalation (8 hr) | 0.018 - 0.050 mg/L | [4] |

| Sulfuric Acid | Rat | Inhalation (4 hr) | 0.375 mg/L | [6] |

| Sulfuric Acid | Mouse | Inhalation | LC50 ranges from 0.6 to 0.85 mg/l depending on duration | [4] |

| Sulfuric Acid | Rabbit | Inhalation | LC50 ranges from 1.47 to 1.61 mg/l depending on duration | [4] |

Dermal and Ocular Irritation

Triethanolamine: Triethanolamine is considered a mild skin and eye irritant.[7][8] Irritation potential increases with concentration.[7][8] In humans, it is considered a skin sensitizer.[9]

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive to the skin and eyes, causing severe burns.[2][3][5] Diluted solutions (around 10%) are generally not considered skin irritants.[4][6] Ocular exposure to concentrated sulfuric acid can lead to permanent eye damage, including blindness.[2][3]

This compound (Inferred): this compound is anticipated to be an irritant to the skin and eyes, though less severe than sulfuric acid. The degree of irritation will likely depend on the concentration of the solution and the residual acidity.

Experimental Workflow for Dermal Irritation Testing (Rabbit Model)

Genotoxicity and Carcinogenicity

Triethanolamine: Triethanolamine is generally not considered genotoxic.[10] Studies have shown it does not induce mutations in bacteria unless nitrite (B80452) is present.[9] Long-term studies in rats and mice have shown no evidence of carcinogenicity when administered orally or dermally.[9] However, a National Toxicology Program (NTP) study found some evidence of carcinogenic activity in female mice (liver adenomas) after dermal application.[10]

Sulfuric Acid: Sulfuric acid itself is not classifiable as to its carcinogenicity to humans. However, strong inorganic acid mists containing sulfuric acid are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC).[11][12][13] Occupational exposure to these mists is associated with an increased risk of laryngeal and lung cancer.[12][13] The carcinogenic effect is thought to be related to the chronic irritation and low pH environment created by the mists.[13]

This compound (Inferred): The carcinogenic potential of this compound is not established. Based on its components, the primary concern would be related to chronic exposure to aerosols, which could potentially act as an irritant similar to other acid mists. The presence of triethanolamine, with some equivocal findings in animal studies, suggests that further investigation would be warranted for definitive conclusions.

Quantitative Data on Carcinogenicity

| Substance | Test Species | Route of Administration | Dosing | Findings | Reference |

| Triethanolamine | B6C3F1 Mice | Dermal (2 years) | 0, 200, 630, or 2,000 mg/kg (males); 0, 100, 300, or 1,000 mg/kg (females) | Equivocal evidence in male mice (liver hemangiosarcoma); Some evidence in female mice (hepatocellular adenoma).[10] | [10] |

| Triethanolamine | F344/N Rats | Dermal (2 years) | 0, 32, 63, or 125 mg/kg (males); 0, 63, 125, or 250 mg/kg (females) | No evidence of carcinogenic activity. | [9] |

| Strong Inorganic Acid Mists Containing Sulfuric Acid | Human | Inhalation (occupational) | N/A | Increased risk of laryngeal and lung cancer. | [12][13] |

Mechanistic Insights

The toxicological effects of this compound can be understood by considering the mechanisms of its components.

Triethanolamine: The primary mechanism of skin irritation is direct cellular damage. The potential for carcinogenicity in female mice has been hypothesized to be related to a choline-depletion mode of action, though the relevance to humans is considered low.

Sulfuric Acid: The corrosive and irritant effects of sulfuric acid are due to its strong acidic nature, which causes chemical burns and cell death upon contact. The carcinogenicity of its mists is linked to chronic inflammation and the genotoxic effects of a low pH environment, which can lead to DNA damage.[14]

Signaling Pathway for Acid-Induced Tissue Damage

References

- 1. Toxicology of mono-, di-, and triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. ccohs.ca [ccohs.ca]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. gov.uk [gov.uk]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. alegesanatos.ro [alegesanatos.ro]

- 8. pamperurselfgreen.com [pamperurselfgreen.com]

- 9. Triethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. NTP toxicology and carcinogenesis studies of triethanolamine (Cas No. 102-71-6) in B6C3F1 mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Putative Adverse Outcome Pathway Relevant to Carcinogenicity Induced by Sulfuric Acid in Strong Inorganic Acid Mists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Strong Inorganic Acid Mists Containing Sulfuric Acid - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

Methodological & Application

Application Notes and Protocols for Protein Extraction Using Triethanolamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of triethanolamine (B1662121) sulfate (B86663) in protein extraction. This document outlines the rationale for its use, its advantages in specific contexts, and a comprehensive experimental protocol for researchers seeking to employ this buffer system.

I. Introduction to Triethanolamine Sulfate in Protein Extraction

Triethanolamine (TEA) is a tertiary amine that also possesses three hydroxyl groups, rendering it a viscous organic compound. In biochemical applications, it is often used as a buffering agent due to its pKa of approximately 7.76, making it effective in the physiological pH range of 7.0 to 8.5.[1][2] Its ability to act as a weak base and a surfactant-like molecule makes it a versatile component in various formulations, including those for cosmetics and detergents.[3][4][5][6]

When reacted with sulfuric acid, triethanolamine forms this compound. While not as commonly employed as other detergents like SDS or Triton X-100, this compound-based buffers offer a mild, non-denaturing alternative for protein extraction, particularly for downstream applications where protein structure and function are important. One specific application identified in the literature is its use in a homogenization buffer for the purification of carbonic anhydrase from sheep kidney tissue.[6]

II. Principle of Action and Advantages

The efficacy of a this compound-based buffer in protein extraction can be attributed to the synergistic effects of its components.

-

This compound (Buffering and Solubilization): Triethanolamine provides pH buffering, maintaining a stable environment to prevent protein denaturation.[1][2] Its hydroxyl groups can participate in hydrogen bonding, potentially aiding in the solubilization of proteins. The sulfate moiety may contribute to the ionic strength of the buffer and interact with charged residues on the protein surface.

-

Sodium Sulfate (Modulation of Protein Solubility): The presence of a salt like sodium sulfate influences protein solubility through the "salting-out" effect. At appropriate concentrations, it can enhance the precipitation of contaminating proteins, thereby enriching the target protein in the soluble fraction. Sodium sulfate is recognized as an effective salting-out agent.

-

Benzamidine (B55565) (Protease Inhibition): Benzamidine is a competitive inhibitor of serine proteases.[7] Its inclusion in the lysis buffer is crucial to prevent the degradation of target proteins by proteases released during cell lysis.[2][7]

The primary advantage of a this compound-based buffer lies in its potentially gentle nature, which can be beneficial for the isolation of sensitive enzymes or protein complexes where maintaining native conformation and activity is paramount.

III. Comparative Analysis of Lysis Buffers

While direct quantitative comparisons are limited in the literature, a qualitative comparison with commonly used lysis buffers can be made based on the properties of their constituents.

| Feature | This compound Buffer (Hypothetical) | RIPA Buffer | Tris-HCl Buffer |

| Denaturing Potential | Low to moderate | High | Low |

| Solubilization Strength | Moderate | High | Low to moderate |

| Compatibility with Immunoassays | Likely high | Moderate (may interfere) | High |

| Preservation of Protein Interactions | Likely high | Low | High |

| Typical Applications | Purification of active enzymes, isolation of protein complexes | Total protein extraction, solubilization of membrane proteins | General purpose extraction of soluble proteins |

IV. Experimental Protocol: Protein Extraction from Tissue using this compound Buffer

This protocol is based on the buffer composition used for the homogenization of sheep kidney tissue and incorporates standard techniques for protein extraction from solid tissues.

A. Materials and Reagents

-

Tissue Sample (e.g., fresh or frozen kidney tissue)

-

Homogenization Buffer:

-

25 mM this compound

-

60 mM Sodium sulfate

-

1 mM Benzamidine

-

Adjust pH to 8.0

-

Store at 4°C. Add benzamidine fresh before use.

-

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Dounce homogenizer or mechanical tissue homogenizer

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated centrifuge

-

Bradford or BCA Protein Assay Kit

B. Protocol

-

Tissue Preparation:

-

Excise the tissue of interest and place it on ice.

-

Wash the tissue with ice-cold PBS to remove any contaminants.

-

Mince the tissue into small pieces (approximately 1-2 mm³) on a pre-chilled surface.

-

-

Homogenization:

-

Weigh the minced tissue and transfer it to a pre-chilled Dounce homogenizer.

-

Add 5-10 volumes of ice-cold Homogenization Buffer per gram of tissue.

-

Homogenize the tissue on ice with 10-15 strokes of the pestle, or until the tissue is completely dissociated. For tougher tissues, a mechanical homogenizer may be used.

-

-

Cell Lysis:

-

Transfer the homogenate to a pre-chilled microcentrifuge tube.

-

Incubate the homogenate on ice for 30 minutes with occasional gentle mixing to allow for complete cell lysis.

-

-

Clarification of Lysate:

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a Bradford or BCA protein assay, following the manufacturer's instructions.

-

-

Storage:

-

The protein extract can be used immediately for downstream applications or stored at -80°C for long-term use.

-

V. Visualizations

Caption: Experimental workflow for protein extraction using this compound buffer.

Caption: Functional roles of the components in the this compound protein extraction buffer.

References

- 1. Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Optimization of an Efficient Protein Extraction Protocol Compatible with Two-Dimensional Electrophoresis and Mass Spectrometry from Recalcitrant Phenolic Rich Roots of Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. Protein Extraction From FFPE Kidney Tissue Samples: A Review of the Literature and Characterization of Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Triethanolamine Sulfate as an Emulsifier in Pharmaceutical Compounding

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triethanolamine (B1662121) Sulfate (B86663) in Pharmaceutical Emulsions

Triethanolamine sulfate, specifically Triethanolamine Lauryl Sulfate (TLS), is an anionic surfactant widely utilized in the pharmaceutical and cosmetic industries as an effective emulsifying agent.[1] Its molecular structure, featuring a hydrophilic sulfate head and a lipophilic lauryl tail, allows it to reduce the interfacial tension between oil and water, facilitating the formation of stable oil-in-water (O/W) emulsions.[1][2][3] This property is particularly valuable in the compounding of various topical pharmaceutical preparations such as creams, lotions, and ointments, where it aids in the uniform distribution of active pharmaceutical ingredients (APIs).[4]

One common and effective method for utilizing triethanolamine in emulsions is through an in situ reaction with a fatty acid, such as stearic acid. In this process, the triethanolamine, dissolved in the aqueous phase, neutralizes the fatty acid present in the oil phase at the oil-water interface, forming a soap that acts as the primary emulsifier. This "nascent soap" method contributes to the formation of fine-grained and stable emulsions.[3]

Physicochemical Properties and Performance Data

Understanding the physicochemical properties of triethanolamine lauryl sulfate is crucial for successful formulation development. A key parameter for any emulsifier is its Hydrophilic-Lipophilic Balance (HLB) value.

Table 1: Physicochemical Properties of Triethanolamine Lauryl Sulfate

| Property | Value | Reference |

| Chemical Name | Triethanolamine Lauryl Sulfate | [1][2] |

| Synonyms | TEA-Lauryl Sulfate, TLS | [1][2] |

| CAS Number | 139-96-8 | [1] |

| Molecular Formula | C₁₈H₄₁NO₇S | [1] |

| Appearance | Viscous, yellow liquid | [1] |

| HLB Value | 34 | [1] |

| Solubility | Soluble in water | [1] |

The exceptionally high HLB value of 34 indicates that triethanolamine lauryl sulfate is strongly hydrophilic, making it an excellent choice for creating stable oil-in-water (O/W) emulsions.[1] For optimal performance and to minimize the potential for skin irritation, the concentration of triethanolamine lauryl sulfate in topical formulations should be carefully controlled. Clinical studies suggest that concentrations up to 10.5% in rinse-off products like shampoos are well-tolerated, though for leave-on pharmaceutical preparations, a lower concentration range is generally advisable.[1]

Table 2: Example Formulation Characteristics of O/W Creams with Varying Emulsifier Concentrations

| Formulation ID | Oil Phase (Mineral Oil, %) | Triethanolamine Lauryl Sulfate (%) | Co-emulsifier (Cetyl Alcohol, %) | Initial Viscosity (cP at 25°C) | Mean Droplet Size (µm) after 24h | Stability after 1 month at 40°C |

| F1 | 20 | 2.0 | 3.0 | ~5,500 | ~3.5 | Slight creaming |

| F2 | 20 | 3.5 | 3.0 | ~8,000 | ~2.1 | Stable, no separation |

| F3 | 20 | 5.0 | 3.0 | ~12,000 | ~1.5 | Stable, no separation |

| F4 | 30 | 3.5 | 4.0 | ~9,500 | ~4.2 | Creaming observed |

| F5 | 30 | 5.0 | 4.0 | ~15,000 | ~2.8 | Stable, no separation |

Note: The data in this table are representative examples based on established formulation principles and are intended for illustrative purposes.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and evaluation of O/W pharmaceutical emulsions using this compound.

Protocol for Preparation of an Oil-in-Water (O/W) Cream

This protocol utilizes the in situ soap formation method, a common technique in pharmaceutical compounding.

Materials:

-

Oil Phase:

-

Mineral Oil or Isopropyl Myristate (as the lipophilic vehicle)

-

Stearic Acid (as the fatty acid for in-situ emulsifier formation)

-

Cetyl Alcohol (as a co-emulsifier and thickening agent)

-

Lipophilic Active Pharmaceutical Ingredient (API) (if applicable)

-

-

Aqueous Phase:

-

Purified Water

-

Triethanolamine

-

Glycerin (as a humectant)

-

Preservative (e.g., Methylparaben, Propylparaben)

-

Hydrophilic Active Pharmaceutical Ingredient (API) (if applicable)

-

Equipment:

-

Two heat-resistant glass beakers

-

Water bath or heating mantle with a magnetic stirrer

-

Homogenizer (e.g., high-shear mixer)

-

Weighing balance

-

pH meter

Procedure:

-

Preparation of the Oil Phase:

-

Accurately weigh and combine the mineral oil (or isopropyl myristate), stearic acid, and cetyl alcohol in a beaker.

-

If a lipophilic API is to be incorporated, add it to the oil phase.

-

Heat the oil phase in a water bath to 70-75°C with continuous stirring until all components are melted and uniformly mixed.

-

-

Preparation of the Aqueous Phase:

-

In a separate beaker, weigh and dissolve the triethanolamine, glycerin, and preservative in purified water.

-

If a hydrophilic API is to be incorporated, dissolve it in the aqueous phase.

-

Heat the aqueous phase to 70-75°C.

-

-

Emulsification:

-

Slowly add the hot aqueous phase to the hot oil phase while stirring continuously with a propeller mixer.

-

Once the addition is complete, increase the mixing speed and homogenize the mixture for 5-10 minutes using a high-shear homogenizer to achieve a fine dispersion.

-

-

Cooling and Finalization:

-

Allow the emulsion to cool down to room temperature with gentle, continuous stirring.

-

During the cooling phase (typically below 40°C), any heat-sensitive ingredients can be added.

-

Continue stirring until the cream is uniform and has reached room temperature.

-

Measure and adjust the final pH of the cream if necessary.

-

Protocol for Stability Testing of the Emulsion

Stability testing is essential to ensure the quality, safety, and efficacy of the compounded pharmaceutical preparation over its shelf life.

Equipment:

-

Centrifuge

-

Incubators/stability chambers set at various temperatures (e.g., 4°C, 25°C, 40°C)

-

Viscometer

-

Particle size analyzer

-

pH meter

-

Microscope

Procedure:

-

Macroscopic Evaluation:

-

Visually inspect the emulsion for any signs of phase separation, creaming, coalescence, or changes in color and odor at specified time intervals (e.g., 24 hours, 1 week, 1 month, 3 months).

-

-

Centrifugation Test:

-

Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes) to accelerate phase separation. Observe for any signs of instability.

-

-

Freeze-Thaw Cycling:

-

Subject the emulsion to at least three cycles of alternating temperatures between freezing (e.g., -10°C for 24 hours) and room temperature (e.g., 25°C for 24 hours). After each cycle, examine the emulsion for any signs of instability.

-

-

Microscopic Evaluation:

-

Place a small drop of the emulsion on a microscope slide and observe the droplet size, shape, and distribution under a microscope. Note any changes over time, such as an increase in droplet size, which would indicate coalescence.

-

-

Physicochemical Parameter Monitoring:

-

At each time point, measure the following parameters:

-

pH: Using a calibrated pH meter.

-

Viscosity: Using a viscometer at a controlled temperature and shear rate.

-

Particle Size: Using a particle size analyzer to determine the mean droplet size and size distribution.

-

-

Table 3: Recommended Stability Testing Schedule and Parameters

| Test | Time Point | ||||

| Initial | 1 Week | 1 Month | 3 Months | 6 Months | |

| Visual Appearance | ✓ | ✓ | ✓ | ✓ | ✓ |

| pH | ✓ | ✓ | ✓ | ✓ | |

| Viscosity | ✓ | ✓ | ✓ | ✓ | |

| Droplet Size Analysis | ✓ | ✓ | ✓ | ✓ | |

| Centrifugation | ✓ | ✓ | |||

| Freeze-Thaw (3 cycles) | ✓ |

Diagrams

Experimental Workflow for O/W Emulsion Preparation

Logical Relationship of In-Situ Emulsification

Conclusion

This compound is a versatile and effective emulsifier for the preparation of oil-in-water emulsions in pharmaceutical compounding. Its high HLB value and ability to form stable emulsions make it a valuable tool for formulators. By carefully controlling the concentration of the emulsifier and other formulation components, and by following standardized preparation and testing protocols, researchers and drug development professionals can create stable and efficacious topical drug delivery systems. The provided application notes and protocols serve as a comprehensive guide for the successful implementation of this compound in pharmaceutical compounding.

References

Application of Triethanolamine in Nanoparticle Synthesis: A Detailed Guide for Researchers

For Immediate Release

[City, State] – [Date] – The versatile organic compound, triethanolamine (B1662121) (TEA), is gaining significant traction in the field of nanotechnology as a multifunctional agent for the synthesis of a variety of metallic and metal oxide nanoparticles. Its dual role as both a reducing and capping agent offers a streamlined, efficient, and cost-effective approach to producing stable and monodisperse nanoparticles, with broad applications in drug delivery, diagnostics, and catalysis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of triethanolamine in nanoparticle synthesis.

Application Notes

Triethanolamine [(HOCH₂CH₂)₃N] is a tertiary amine and a triol, a chemical composition that underpins its utility in nanoparticle synthesis. The lone pair of electrons on the nitrogen atom and the hydroxyl groups are key to its function. In the synthesis of metallic nanoparticles such as gold (AuNPs), silver (AgNPs), and platinum (PtNPs), TEA can reduce metal ions to their neutral state, leading to nucleation and particle growth.[1] Simultaneously, the TEA molecules, or their oxidized products, can adsorb onto the nanoparticle surface. This surface capping is crucial for preventing aggregation and ensuring the colloidal stability of the nanoparticles.[1] The hydroxyl groups can also chelate with metal ions, influencing the reaction kinetics and the final morphology of the nanoparticles.

The application of triethanolamine extends to the synthesis of metal oxide nanoparticles, including zinc oxide (ZnO) and titanium dioxide (TiO₂). In these systems, TEA can act as a complexing agent, a stabilizer, and a pH modulator, controlling the hydrolysis and condensation reactions that lead to the formation of the metal oxide lattice. The use of TEA has been shown to influence the size, shape, and crystalline structure of the resulting nanoparticles, thereby tuning their physicochemical properties for specific applications.

Key Advantages of Using Triethanolamine:

-

Dual Functionality: Acts as both a reducing and capping agent, simplifying synthesis procedures.[1]

-

Size and Shape Control: Reaction parameters such as temperature, pH, and reactant concentrations can be adjusted to control the final size and morphology of the nanoparticles.

-

Stability: The resulting nanoparticles often exhibit good colloidal stability due to the effective capping by TEA molecules.

-

Versatility: Applicable to the synthesis of a wide range of metallic and metal oxide nanoparticles.

Data Presentation

The following table summarizes quantitative data from various studies on the synthesis of nanoparticles using triethanolamine. This allows for a comparative analysis of how different synthesis parameters affect the final nanoparticle characteristics.

| Nanoparticle Type | Precursor | Molar Ratio (TEA:Precursor) | Temperature (°C) | Reaction Time | Average Size (nm) | Zeta Potential (mV) | Yield |

| Platinum (PtNPs) | H₂PtCl₆ | 50:1 | 140 | 3 h | 2.2 | Data Not Available | Data Not Available |

| Silver (AgNPs) | AgNO₃ | Varies | Room Temperature | 200 min | ~40 | Data Not Available | Data Not Available |

| Gold (AuNPs) | HAuCl₄ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | -32 to -39.7 | Data Not Available |